The table below summarizes the isolated compounds for which NMR data is available in the recent literature. The data is presented with full assignment of chemical shifts (δ) for proton (¹H) and carbon (¹³C) nuclei [1].
| Compound Name | Class | ¹H NMR (δ) | ¹³C NMR (δ) | Source Species |
|---|---|---|---|---|
| Described Dehydropterocarpan [1] | Pterocarpan | Detailed data for positions 1-11b, 6-O-CH₃, 3-O-CH₃ [1] | Full assignment for carbon positions [1] | Pterocarpus santalinus |
| Compound 2 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |
| Compound 3 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 9-O-CH₃, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |
| Compound 4 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 6-O-CH₃, 3-O-CH₃, -O-CH₂-O- [1] | Corresponding carbon data [1] | Pterocarpus santalinus |
| Compound 5 [1] | Isoflavonoid/Coumarin | Data for positions 1-10, 6-O-CH₃, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |
| Compound 6 [1] | Pterocarpene | Data for positions 1-10a, 11a, 11b, 3-O-CH₃ [1] | Corresponding carbon data [1] | Pterocarpus santalinus |
| Compound 9 [1] | Aurone | Data for positions 2-5 [1] | Data for positions 2-5 [1] | Pterocarpus santalinus |
| Tropolone (Compound 1) [2] | Tropolone | 7.42 (1H, d, J=12.8 Hz, H-6), 7.08 (1H, d, J=12.8 Hz, H-7), 7.07 (1H, s, H-3) [2] | 163.0 (C-2), 152.4 (C-4), 143.2 (C-6), 139.9 (C-5), 133.2 (C-7), 114.9 (C-3) [2] | Pterocarpus santalinus |
| Acorane Sesquiterpene (Compound 3) [2] | Sesquiterpene | 4.71 (1H, dd, J=11.2, 4.4 Hz, H-1), 2.46 (1H, m, H-6), 1.06 (3H, s, H-13), 0.94 (3H, s, H-14), 0.92 (3H, d, J=6.4 Hz, H-15) [2] | 71.6 (C-1), 58.9 (C-7), 53.3 (C-5), 47.6 (C-4), 41.7 (C-3), 40.5 (C-8), 38.4 (C-10), 37.8 (C-9), 34.3 (C-11), 31.3 (C-2), 30.5 (C-6), 23.9 (C-12), 22.6 (C-13), 21.3 (C-14), 16.9 (C-15) [2] | Pterocarpus santalinus |
| Friedelan-3-one (Compound 1) [3] | Triterpene | Information available [3] | Information available [3] | Pterocarpus angolensis |
| Lup-20(29)-en-3-ol (Lupeol, Compound 4) [3] | Triterpene | Information available [3] | Information available [3] | Pterocarpus angolensis |
The following diagram illustrates the general methodology used in these studies to obtain pure compounds and their structural data, including NMR spectroscopy [1] [2].
Since "Pterocarpol" was not found, here are suggestions to help you locate the required information:
The following workflow synthesizes the general techniques used in recent studies for isolating and identifying compounds from Pterocarpus marsupium and Pterocarpus santalinus [1] [2] [3]. You can adapt this proven approach for targeting Pterocarpol.
Diagram of a general workflow for the isolation and identification of bioactive metabolites from Pterocarpus species.
Here are the specific methodologies from the research for key stages of the process.
The following spectroscopic methods are consistently used for determining the structure of isolated novel compounds [1]:
For precise quantification of known compounds in extracts, advanced LC-MS methods are employed. The table below summarizes a validated protocol for simultaneous quantification of multiple metabolites.
| Parameter | Specification |
|---|---|
| Analytical Technique | UPLC-ESI-QqQLIT-MS/MS [2] [6] |
| Ionization Mode | Positive (ESI+) and/or Negative (ESI-) [2] |
| Operation Mode | Multiple Reaction Monitoring (MRM) [2] |
| Quantified Metabolites | 2,6-dihydroxyphenyl glucopyranoside, pterosupol, vijyoside, marsuposide, pteroside, pterocarposide, epicatechin, vanillic acid, quercetin, formononetin, naringenin [2] [6] |
| Separation Column | C18 column (e.g., ACQUITY UPLC BEH C18 1.7 μm, 2.1 × 100 mm) [7] |
Since this compound was not directly covered, here is a strategy to target it based on the available information:
| Pterocarpus Species | Plant Part | Key Findings on this compound | Extraction & Analysis Methods | Citation |
|---|---|---|---|---|
| Pterocarpus macrocarpus | Heartwood | Isolated from dichloromethane (DCM) extract; showed insect antifeedant activity against Spodoptera litura and Reticulitermes speratus. | Extraction: DCM. Isolation: Guided by bioassay (insect antifeedant activity). Identification: Not specified in abstract. | [1] |
| Pterocarpus marsupium | Heartwood | Identified as a constituent; detailed quantitative data not provided in the available abstract. | Extraction: Aqueous. Isolation & Identification: Structure established using spectroscopic data. | [2] [3] |
The following workflow generalizes the experimental process for isolating and identifying this compound from Pterocarpus species, based on methodologies in the search results.
Experimental workflow for this compound isolation
The available data on this compound is primarily qualitative. For quantitative analysis, you would need to consult the full-text research articles for detailed experimental data such as yields and specific NMR spectral assignments.
The table below summarizes the core information available for pterocarpol from the search results.
| Attribute | Available Data |
|---|---|
| Chemical Identity | A novel C-glucoside identified as 1-(2',6'-dihydroxyphenyl)-β-d-glucopyranoside [1]. |
| Plant Source | Heartwood of Pterocarpus marsupium (common names: Vijayasara, Bijasar) [1]. |
| Related Compounds | Co-occurs with other polyphenols (marsupin, pterosupin, epicatechin, pterostilbene) and flavonoids (pteroside, liquiritigenin) [1]. |
For researchers aiming to characterize this compound, the general workflow used for related compounds in Pterocarpus marsupium provides a methodological blueprint. The following diagram outlines the key stages from plant material to structure validation.
General workflow for the isolation and characterization of phytochemicals from P. marsupium, based on established methodologies [2] [1].
Based on protocols used for isolating other compounds from the same plant, here are specific methodologies you can adapt for this compound:
Plant Material Preparation
Extraction and Isolation
Structural Elucidation
Biological Activity Assessment
The scarcity of data on this compound suggests it is either a minor constituent or an under-studied compound. Future research should prioritize its isolation and direct biological screening. Its potential mechanism may be related to the documented antidiabetic and anti-inflammatory properties of Pterocarpus marsupium extracts, which include β-cell regeneration, PPAR-γ activation, and anti-oxidant effects [1].
The following methodologies are established for the chemical analysis of Pterocarpus heartwood, from which Pterocarpol is isolated.
| Method | Application/Principle | Key Experimental Steps |
|---|
| GC-MS Analysis [1] [2] | Chemotaxonomic discrimination; separates and identifies volatile compounds from wood extractives. | 1. Extraction: Heartwood powder is sequentially extracted with solvents (e.g., n-hexane, dichloromethane, methanol). 2. Analysis: Extract is analyzed by GC-MS; compounds identified via mass spectra matching to libraries (e.g., NIST). 3. Data Treatment: Multivariate analysis (e.g., OPLS-DA) to identify critical marker compounds. | | Three-Step IR Identification [3] [4] | Rapid, holistic analysis of wood/bracelets; identifies functional groups and amplifies subtle spectral differences. | 1. FTIR: Standard spectrum to identify major functional groups (O-H, C=O, aromatic C-C). 2. SDIR: Second-derivative processing of FTIR to resolve overlapping peaks. 3. 2DIR: Two-dimensional correlation spectroscopy with thermal perturbation to reveal interactions between functional groups. |
The experimental workflow for the combined GC-MS and IR approaches, as detailed in the research, can be summarized as follows:
GC-MS analyses of Pterocarpus santalinus and related species have identified several volatile compounds. The table below lists some that were detected, illustrating the chemical profile of the source material [1].
| Compound Name | Classification | Retention Time (min) | Relative Content in P. santalinus (EW Extract) |
|---|---|---|---|
| Spathulenol | Alcohol | 17.58 | 46.89% |
| beta-Eudesmol | Alcohol | 15.12 | 6.12% |
| alpha-Bisabolol | Alcohol | 15.43 | 3.51% |
| 2-Naphthalenemethanol, ... | Alcohol | 14.87 | 3.37% |
| 6-Isopropenyl-4,8a-dimethyl-... | Alcohol | 15.78 | 4.16% |
| Pterostilbene | Stilbenoid | 23.65 | Identified as a key marker |
Since the search results lack spectral data for the isolated this compound, here is a practical path forward:
Pterocarpus species, such as Pterocarpus marsupium (also known as Indian Kino or Vijaysar), are valued in traditional medicine, particularly for managing type 2 diabetes [1] [2]. The heartwood of this tree contains a complex mixture of bioactive compounds, including flavonoids (e.g., epicatechin) and stilbenes (e.g., pterostilbene), which are responsible for its therapeutic properties [1] [2]. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying these compounds in complex plant matrices. This protocol outlines a method for analyzing the metabolite profile of Pterocarpus marsupium heartwood extract, which can serve as a foundation for method development.
The following workflow details the steps for preparing the Pterocarpus extract for LC-MS analysis.
Key Notes on Extraction:
The tables below summarize typical LC and MS conditions used for the analysis of plant metabolites. These parameters should be optimized for your specific instrument and analytical goals.
Table 1: Typical Liquid Chromatography (LC) Conditions
| Parameter | Specification | Notes & Rationale |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) [2] | Other C18 columns with sub-2-µm particles are suitable. |
| Column Temp. | Ambient or controlled (e.g., 40°C) | - |
| Mobile Phase A | Aqueous phase (e.g., Water + 0.1% Formic Acid) [3] | Acid modifiers improve peak shape for acidic analytes. |
| Mobile Phase B | Organic phase (e.g., Acetonitrile) [3] | - |
| Gradient Elution | Varies (e.g., 5-95% B over 15-20 min) | Essential for separating complex mixtures. |
| Flow Rate | 0.2 - 0.4 mL/min | Common for UPLC systems. |
| Injection Volume | 1-5 µL | Depends on detection sensitivity and column capacity. |
Table 2: Typical Mass Spectrometry (MS) Conditions
| Parameter | Specification/Suggestion | Notes & Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Both positive and negative modes should be tested. |
| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Tandem Quadrupole | Q-TOF is ideal for untargeted profiling; tandem quadrupole for targeted, quantitative work. |
| Scan Mode | Full Scan (MS¹) for profiling; MS/MS for fragmentation | MS/MS provides structural information. |
| Capillary Voltage | 2.5 - 3.0 kV (positive mode) | Instrument-dependent; requires optimization. |
| Source Temp. | 100 - 150°C | - |
| Desolvation Temp. | 300 - 500°C | - |
| Cone Gas Flow | 50 - 150 L/hr | - |
| Desolvation Gas | 600 - 1000 L/hr | - |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS | Optimized based on the compound of interest. |
This protocol provides a robust starting point for the LC-MS analysis of bioactive compounds in Pterocarpus marsupium extracts. The described methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are adaptable for quality control, metabolomic studies, and bioactivity-guided fractionation in drug discovery. Future work should focus on isolating and fully characterizing the specific compound "Pterocarpol" to develop a more targeted analytical method.
The genus Pterocarpus is a rich source of diverse secondary metabolites. The table below summarizes key compounds recently isolated from Pterocarpus angolensis, which illustrates the types of molecules you might target [1].
| Compound Name | Class of Compound | Plant Source | Reported Bioactivity |
|---|---|---|---|
| Friedelan-3-one (1) | Triterpene | P. angolensis Stem Bark | Cytotoxicity testing showed low or no toxicity to breast cancer cell lines [1]. |
| (3β)-lup-20(29)-en-3-ol (4) | Triterpene | P. angolensis Stem Bark | Showed moderate toxicity to non-cancerous mammary epithelial cells (IC₅₀ 36.60 μM) [1]. |
| (3β)-3-acetoxyolean-12-en-28-oic acid (7) | Triterpene | P. angolensis Stem Bark | More toxic to hormone-responsive breast cancer cells (MCF-7) than other cell lines [1]. |
| (±)-4-O-Methylangolensin (6) | Deoxybenzoin | P. angolensis Stem Bark | Isolated and identified; specific bioactivity not detailed in the provided results [1]. |
| Tetradecyl (E)-ferulate (8) | Alkyl hydrocinnamate | P. angolensis Stem Bark | Isolated and identified; specific bioactivity not detailed in the provided results [1]. |
Other Pterocarpus species, such as P. marsupium and P. santalinus, are also valuable sources of phytochemicals. The heartwood of P. marsupium is known for flavonoids like epicatechin, which has shown promising antidiabetic properties through PTP1B inhibition [2], while P. santalinus wood contains highly fluorescent compounds like coumarins [3].
The following workflow and detailed protocol are compiled from methods used for related Pterocarpus species [4] [2]. You can adapt this for P. angolensis or other species rich in triterpenes.
Plant Material Preparation
Soxhlet Extraction
Post-Extraction Processing
To increase your chances of successfully isolating your target compound, keep these factors in mind:
Since a defined protocol for "Pterocarpol" is not available, here is a strategic path forward:
While a direct protocol for Pterocarpol is unavailable, the following summarized workflows from recent studies on related compounds can guide experimental design.
Table 1: Documented Isolation Workflows from Pterocarpus Species
| Study Focus & Source Plant | Plant Part Used | Key Isolation Steps | Target Compound(s) | Citation |
|---|
| Bioactive Flavonoids & Isoflavonoids (P. santalinus) [1] | Heartwood | 1. Extraction & Fractionation: Sequential solvent partitioning of crude extract with Toluene (PSTF) and Ethyl Acetate (PSEAF). 2. Chromatography: Further purification of fractions via subfractionation and column chromatography. 3. Characterization: Structural elucidation using Mass, IR, 1D & 2D NMR. | An undescribed dehydropterocarpan and eleven known compounds. | [1] | | Flavonoid Glycosides (P. santalinus) [2] | Leaves | 1. Extraction: Ultrasonication-assisted extraction with methanol. 2. Partitioning: Liquid-liquid partitioning to obtain a polar butanol fraction (NBF). 3. Chromatography: Sequential use of Normal-Phase and Reverse-Phase Chromatography. 4. Characterization: NMR and UHPLC-ESI-MSn for structural confirmation. | Isorhamnetin-3-O-β-d-(2-O-α-L-rhamnopyranosyl) glucopyranoside, etc. | [2] | | Pterostilbene (P. marsupium) [3] | Heartwood | 1. Extraction: Optimized Ultrasound-Assisted Extraction (UAE) with ethanol. 2. Analysis: Identification and quantification using HPLC. | Pterostilbene | [3] |
Based on the common principles in the retrieved studies, here is a generalized protocol for isolating terpenoids like this compound. You will need to optimize conditions such as the solvent system and chromatography stationary phases.
Table 2: Experimental Parameters for Extraction & Analysis
| Parameter | Recommended Conditions | Application & Rationale | Citation |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Solvent: Ethanol; Solid-liquid ratio: ~10:1-15:1 (v/w); Time: 10-30 min; Temperature: 40-50°C. | A sustainable, efficient method that reduces solvent use and time by disrupting cell walls. | [2] [3] |
| Response Surface Methodology (RSM) | Use a Box-Behnken Design (BBD) to optimize multiple variables (e.g., time, temperature, solvent ratio) simultaneously. | A statistical modeling approach to maximize extraction yield and efficiency, superior to the one-variable-at-a-time method. | [2] [3] |
| Chromatography & Detection | HPLC for Stilbenes: C18 column, isocratic elution (Water:ACN, 35:65 v/v), detection at 306 nm. TLC-MS-Bioautography: Links chemical profile directly to biological activity (e.g., antioxidant, enzyme inhibition). | Provides a precise method for quantifying specific compounds like Pterostilbene. A powerful technique for activity-guided fractionation to identify bioactive compounds. | [3] [4] |
The search results highlight several areas where further research is needed for the Pterocarpus genus:
The quantification of bioactive compounds in Pterocarpus heartwood primarily relies on chromatographic techniques coupled with various detectors. The table below summarizes the key methods identified from the research.
| Technique | Core Principle | Application in Pterocarpus Analysis | Key Advantages |
|---|---|---|---|
| LC-MS (HPLC-ESI-QTOF-MS/MS & UPLC-ESI-QqQLIT-MS/MS) [1] | Separates compounds via liquid chromatography and identifies/quantifies them using mass spectrometry. | Used for identification, characterization, and quantitation of 27 compounds including flavonoids and phenolic acids in P. marsupium heartwood [1]. | High sensitivity and specificity; capable of identifying unknown compounds alongside quantifying known ones [1]. |
| TLC-MS-Bioautography [2] | Combines thin-layer chromatography separation with mass spectrometry and biological activity assessment. | Successfully identified free radical scavenging metabolites and α-amylase inhibitors in P. marsupium, such as vanillic acid [2]. | Powerful for directly linking specific compounds in a complex mixture to a biological activity. |
| HPLC with UV/Vis Detection [3] | Uses high-performance liquid chromatography with ultraviolet/visible spectrophotometric detection. | Developed HPLC fingerprints for P. santalinus with 11 common peaks; used UV/Vis for differentiation between species (major peaks at ~280 nm, ~320 nm) [3]. | Robust, widely available; ideal for routine quality control when standards are available. |
| GC-MS [4] | Separates volatile compounds by gas chromatography and identifies them with mass spectrometry. | Employed for metabolic profiling of the methanolic heartwood extract of P. marsupium to identify phytoconstituents [4]. | Excellent for volatile and thermally stable compounds. |
This protocol is synthesized from the methodologies used in the search results, particularly the LC-MS techniques described for P. marsupium [1] [4]. You will need to optimize parameters for this compound specifically.
The following diagram outlines the major stages of the quantification process.
For the quantitative method to be considered reliable, it must be validated according to ICH guidelines by assessing:
The genus Pterocarpus (Family: Fabaceae) encompasses several medicinally significant species including Pterocarpus marsupium, Pterocarpus santalinus, and Pterocarpus indicus, which have been extensively utilized in traditional medicine systems such as Ayurveda. These species are rich sources of bioactive compounds such as stilbenes (particularly pterostilbene), flavonoids, and phenolic compounds, which demonstrate wide-ranging therapeutic potential including antidiabetic, antioxidant, and anticancer activities. The heartwood of these trees constitutes the primary medicinal component, containing signature compounds like pterostilbene, a dimethyl ether derivative of resveratrol with enhanced bioavailability and stability. [1] [2]
Increasing demand for these bioactive compounds, coupled with the endangered status of several Pterocarpus species due to overexploitation, has necessitated the development of optimized extraction methodologies to maximize compound yield while promoting sustainable utilization. Current research focuses not only on heartwood but also on leaves and other plant parts to reduce pressure on natural populations. The extraction and optimization protocols outlined in this document provide standardized methodologies for researchers and industry professionals to efficiently obtain these valuable phytochemicals while maintaining their bioactivity. [3] [1]
Proper collection and processing of plant material is fundamental to ensuring consistent extract quality and bioactivity. The following guidelines are recommended:
The extraction of bioactive compounds from Pterocarpus species follows standard phytochemical principles with specific considerations:
Table: Solvent systems for specific bioactive compounds from Pterocarpus species
| Target Compound | Recommended Solvent | Extraction Efficiency | Applications |
|---|---|---|---|
| Pterostilbene | Ethanol (70-100%) | 2.14 mg/g under optimized UAE | Anticancer, antidiabetic, antioxidant [1] [2] |
| Flavonoids | Methanol, Ethanol, Ethyl Acetate | Varies with solvent polarity | Antioxidant, aldose reductase inhibition [3] [5] |
| Polar antioxidants | Water (aqueous extraction) | High for polyphenols | Antidiabetic, traditional preparations [5] [8] |
| Non-polar compounds | Petroleum ether, Ether | Selective for lipophilics | Fractionation, preliminary cleaning [4] |
Recent studies have successfully employed Box-Behnken Response Surface Methodology (BBD-RSM) to optimize extraction parameters for maximizing yield and bioactivity of Pterocarpus extracts. This statistical approach allows researchers to evaluate multiple variables simultaneously while understanding their interaction effects. [3] [1]
Table: Optimized extraction parameters for Pterocarpus species using RSM
| Extraction Method | Plant Material | Optimized Parameters | Response | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | P. marsupium heartwood | Solvent-solid ratio: 10:1 v/w, Soaking time: 20 min, Sonication: 10 min | Pterostilbene yield: 2.14 mg/g | [2] |
| Ultrasonication-Assisted Extraction | P. santalinus heartwood | Temperature: 60°C, Sonication time: 40 min, Solvent-biomass ratio: 20:1 | Extractive yield: 17.5%, Pterostilbene content: Maximized | [1] |
| Ultrasonication-Assisted Extraction | P. santalinus leaves | Sonication time: 15 min, Temperature: 50°C, Biomass-solvent ratio: 1:20 g/ml | Flavonoid content: Maximized | [3] |
The implementation of RSM in extraction optimization follows a systematic approach:
Principle: Ultrasound waves create cavitation in the solvent, enhancing cell wall disruption and improving mass transfer of bioactive compounds from plant matrix to solvent. [2]
Materials:
Procedure:
Validation: Under these optimized conditions, the experimental yield of pterostilbene was 2.14 mg/g, closely matching the predicted value of 2.07 mg/g, demonstrating model reliability. [2]
Principle: Bioactive compounds are isolated through sequential fractionation guided by antiproliferative activity testing, ultimately leading to identification of active constituents. [9]
Materials:
Procedure:
Principle: Alcoholic extracts of Pterocarpus heartwood inhibit key enzymes and pathways involved in diabetic complications, including aldose reductase and advanced glycation end-product formation. [5]
Materials:
Procedure:
Aldose Reductase Inhibition:
Advanced Glycation End-Products (AGEs) Inhibition:
Antioxidant Activity:
Pterocarpus extracts demonstrate multiple antidiabetic activities through several interconnected mechanisms:
Pterocarpus species demonstrate promising anticancer potential through several established mechanisms:
Chromatographic Conditions:
Calibration:
Sample Preparation:
GC-MS Conditions:
Chemotaxonomic Discrimination:
The optimized extraction protocols and comprehensive bioactivity data presented in these application notes provide researchers with standardized methodologies for obtaining consistent, high-quality extracts from Pterocarpus species. The integration of response surface methodology represents a significant advancement over traditional one-variable-at-a-time optimization, enabling more efficient parameter optimization while understanding interaction effects. The documented therapeutic mechanisms - particularly for antidiabetic and anticancer applications - provide strong scientific validation for traditional uses while identifying potential new applications.
Future research directions should focus on:
The continued scientific investigation of Pterocarpus species, guided by these standardized protocols, holds significant promise for developing evidence-based natural products for managing diabetes, cancer, and other oxidative stress-related conditions.
The Pterocarpus genus encompasses several commercially significant timber species, including the highly valued Pterocarpus santalinus (Red Sandalwood) and the endangered Pterocarpus erinaceus, all protected under CITES Appendix II due to overexploitation from illegal logging and trafficking activities. [1] [2] Traditional wood identification methods relying on morphoanatomical features often fail to discriminate at the species level, particularly for closely related Pterocarpus species with substantially different commercial values and regulatory protections. [1] [3] This technical gap in forensic wood identification has severe consequences for biodiversity conservation, as illicit timber trade remains one of the third largest transnational crimes globally. [4]
Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) has emerged as a powerful analytical technique that addresses these limitations by providing rapid chemical fingerprinting of wood samples with minimal preparation. [3] [5] This ambient ionization technique enables direct analysis of solid wood materials in open air conditions, capturing comprehensive metabolomic profiles that serve as unique chemical signatures for species identification and geographic origin determination. [4] [3] The integration of DART-TOFMS with multivariate statistical analysis and machine learning algorithms has demonstrated exceptional capability for distinguishing between closely related Pterocarpus species with 95-100% classification accuracy, providing forensic laboratories with a robust tool for combating illegal timber trade. [2] [6] [7]
These application notes present optimized protocols and analytical frameworks for implementing DART-TOFMS-based chemical fingerprinting of Pterocarpus species, specifically designed for researchers, forensic scientists, and regulatory agencies involved in timber authentication and drug development research.
Proper sample preparation is critical for obtaining reproducible DART-TOFMS spectra. For Pterocarpus species, the following standardized preparation methods have been validated:
Heartwood Sampling: Collect heartwood specimens using a corrosion-resistant borer or cutting tool. Commercial part of Pterocarpus species is the red heartwood rich in santalin and santarubin compounds. [1] Take samples from multiple trees to account for intraspecies variability (recommended n=12-50 per species). [3]
Wood Chip Preparation: Cut triplicate wood chips (≤2 mm thickness) from each specimen. Planarize surfaces using 100-grit sandpaper to remove potential contaminants and expose fresh tissue. [3] Alternative approaches include collecting fine wood powders using a Wiley mill grinder. [8]
Drying Treatments: Condition wood chips using one of three validated methods:
Solvent Extraction (Optional): For enhanced detection of specific metabolites, extract powdered wood samples (100 mg) with 80% methanol/water (5 mL) via ultrasonication for 20 minutes. Centrifuge at 3900 rpm for 10 min, filter supernatant through 0.22 µm PTFE filters, and analyze extracts. [8]
The following optimized DART-TOFMS parameters have been established for Pterocarpus analysis:
Table 1: Optimal DART-TOFMS Parameters for Pterocarpus Chemical Fingerprinting
| Parameter | Recommended Setting | Alternative Options | Purpose |
|---|---|---|---|
| Ionization Mode | Positive | Negative (less effective) | Optimal for Pterocarpus metabolites |
| Gas Heater Temperature | 350°C | 250-400°C | Desorption of wood metabolites |
| Helium Flow Rate | 3.0 L/min | 2.0-3.5 L/min | Ionizing gas stream |
| Desolvation Temperature | 250°C | 200-300°C | Remove solvent interference |
| Mass Range | m/z 100-1000 | m/z 100-500 (basic) | Capture key wood metabolites |
| Orifice 1 Voltage | 10 V | 5-30 V | Ion transmission efficiency |
| Scan Rate | 0.5-1.0 spectrum/sec | - | Data acquisition |
| Analysis Time | 4-10 seconds/sample | - | Complete metabolite desorption |
The workflow for DART-TOFMS data analysis involves multiple steps to transform raw spectral data into actionable classifications:
DART-TOFMS Data Analysis Workflow for Pterocarpus Species Identification
DART-TOFMS has demonstrated exceptional performance in discriminating between closely related Pterocarpus species:
Table 2: Species Discrimination Accuracy of DART-TOFMS for Pterocarpus
| Analytical Approach | Species Compared | Classification Accuracy | Statistical Method |
|---|---|---|---|
| DART-TOFMS alone | 7 Pterocarpus species | 95-100% | Discriminant Analysis of Principal Components [2] [6] |
| DART-FTICR-MS | P. santalinus vs P. tinctorius | 98.7% | OPLS-DA (R2Y=0.936-0.987, Q2=0.857-0.949) [3] |
| DART-TOFMS + Anatomy + Fluorescence | CITES-listed vs non-CITES | >90% | PCA & Comparative Analysis [2] |
| DART-TOFMS + ANN | 5 coniferous species (model validation) | 98.22% | Artificial Neural Network [7] |
| DART-TOFMS + RF | 5 coniferous species (model validation) | 94.22% | Random Forest [7] |
| DART-TOFMS + SVM | 5 coniferous species (model validation) | 92.89% | Support Vector Machine [7] |
The distinct chemical signatures obtained from heartwood samples enable clear separation of species, with Artificial Neural Networks (ANN) demonstrating the highest prediction accuracy for species-level classification. [7] The metabolic differences between species are maintained even when wood samples undergo different processing treatments, though air-dried wood chips provide the most consistent results. [3]
DART-TOFMS can successfully determine the geographic provenance of Pterocarpus timber through chemical pattern recognition:
While DART-TOFMS provides comprehensive metabolic fingerprints, several marker compounds contribute to species discrimination:
Protocol 1: DART-TOFMS Analysis of Pterocarpus Wood Chips
Sample Collection
Sample Preparation
Instrument Calibration
Sample Analysis
Data Processing
Protocol 2: High-Throughput Screening of Suspected Illegal Timber
Rapid Sample Preparation
Accelerated Analysis
Real-Time Classification
Confirmatory Analysis
The implementation of DART-TOFMS for Pterocarpus chemical fingerprinting spans multiple disciplines:
Forensic Enforcement: Provides scientific evidence for illegal logging cases by accurately identifying CITES-protected species in timber shipments. [2] [4] The U.S. Fish and Wildlife Service routinely uses DART-TOFMS for differentiating between CITES-listed and look-alike timber species. [5]
Pharmaceutical Quality Control: Ensures authenticity of Pterocarpus santalinus in traditional medicine and drug development, where adulteration with inferior species compromises efficacy and safety. [1] The heartwood contains bioactive compounds with traditional medicinal applications for skin treatment, blood purification, and anti-inflammatory activity. [1]
Timber Trade Compliance: Helps importers/exporters comply with the Lacey Act (US) and European Union Timber Regulation (EUTR) by providing verifiable species identification. [4] The method is particularly valuable for distinguishing high-value P. santalinus from less regulated species like P. tinctorius. [3]
Conservation Biology: Supports conservation efforts by monitoring trade of endangered species and identifying population sources of illegal timber. [1] [4] The technique helps combat biodiversity crime and environmental exploitation linked to illegal logging. [1]
DART-TOFMS chemical fingerprinting represents a transformative approach for Pterocarpus species identification, addressing critical challenges in forensic timber analysis, pharmaceutical authentication, and conservation enforcement. The method provides rapid, reproducible, and high-resolution discrimination of closely related species with minimal sample preparation, outperforming traditional anatomical methods and offering advantages over genetic techniques in terms of speed and cost-effectiveness.
The integration of DART-TOFMS with multivariate statistical analysis and machine learning algorithms enables accurate species classification with 95-100% accuracy, while simultaneously determining geographic origin with 98% accuracy for broad regional provenance. [2] [4] These capabilities make the technique particularly valuable for implementing and enforcing international regulations designed to combat illegal logging and protect endangered species.
Future development of comprehensive spectral libraries and standardized protocols will further enhance the utility of DART-TOFMS for Pterocarpus identification. Collaborative efforts between research institutions, regulatory agencies, and industry stakeholders are essential for establishing validated reference databases that support global timber tracking initiatives and promote sustainable trade of these valuable forest resources.
Pterocarpus marsupium Roxb., commonly known as Indian Kino or Vijaysar, is a deciduous tree belonging to the Fabaceae family, renowned in Ayurvedic medicine for its versatile therapeutic properties [1]. Its heartwood, bark, and other parts have been used traditionally to treat various ailments, with anti-diabetic activity being the most prominent [2] [1]. The plant is a rich source of diverse phytoconstituents, including flavonoids, stilbenes, and terpenoids [3] [1]. Among these, compounds like pterostilbene, epicatechin, and various glycosides have been scientifically validated for their pharmacological potential, particularly in managing diabetes and its complications through mechanisms such as PPAR-γ agonism and PTP1B inhibition [4] [5]. These notes provide detailed protocols for the extraction, isolation, and biological evaluation of key bioactive compounds from P. marsupium.
This protocol outlines a standardized method for extracting and isolating primary bioactive compounds from the bark of P. marsupium, yielding Pterocarposide (PS), Sabioside (SS), and Pterostilbene (PST) [4].
The isolated compounds should be structurally characterized using spectroscopic techniques:
Table 1: Key Isolated Compounds from P. marsupium and Their Characteristics
| Compound Name | Plant Part | Physical Form | Major Class |
|---|---|---|---|
| Pterostilbene | Bark, Heartwood | White powder [4] | Stilbene |
| Pterocarposide | Bark | Yellow powder [4] | Isoaurone C-glucoside |
| Sabioside | Bark | Creamish powder [4] | - |
| (-)-Epicatechin | Heartwood, Bark | - | Flavonoid |
This assay evaluates the potential of isolated compounds to act as insulin sensitizers by activating the PPAR-γ pathway, a established target for Type 2 Diabetes Mellitus (T2DM) therapy [4].
This in silico protocol helps identify and rationalize the potential of P. marsupium metabolites to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway [5].
Table 2: Experimentally Determined Biological Activities of P. marsupium Compounds
| Compound/Extract | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| Pterocarposide, Pterostilbene | PPAR-γ Transactivation | Significant agonistic activity | [4] |
| Methanolic Heartwood Extract | α-Amylase Inhibition | IC₅₀ = 158.66 ± 10.99 μg/mL | [5] |
| Methanolic Heartwood Extract | α-Glucosidase Inhibition | IC₅₀ = 180.21 ± 11.35 μg/mL | [5] |
| (-)-Epicatechin | PTP1B Inhibition (in silico) | Stable binding and significant interactions | [5] |
| Pterocarpus dalbergioides Fruit Extract | Carrageenan-induced Paw Edema (in vivo) | 42% inhibition of inflammation at 4 hours | [8] |
The following diagrams summarize the experimental workflow and the proposed mechanism of action for the key bioactive compounds.
Diagram 1: Experimental Workflow for Compound Isolation and Evaluation.
Diagram 2: Proposed PPAR-γ Mediated Mechanism of Action.
The protocols outlined provide a robust framework for the extraction, isolation, and mechanistic evaluation of bioactive compounds from Pterocarpus marsupium. The experimental data confirms that compounds like pterostilbene, pterocarposide, and epicatechin are significant contributors to the plant's acclaimed anti-diabetic properties, acting through PPAR-γ agonism and PTP1B inhibition. Researchers are encouraged to utilize these application notes to standardize their work on this medicinal plant, paving the way for the development of standardized extracts or novel isolates for managing diabetes and related metabolic disorders.
Pterostilbene exhibits poor aqueous solubility but high solubility in various organic and green solvents. The quantitative data from recent studies is summarized in the table below.
Table 1: Solubility and Stability Data for Pterostilbene (PTT)
| Parameter | Experimental Conditions | Key Findings | Citation |
|---|---|---|---|
| Solubility | In pure solvents at 298.2 K | Water: 0.03 mg/mL (0.018 mg/g); Ethanol: 710 mg/g; PEG-400: 340 mg/g; Propylene Glycol: 1127 mg/g; Carbitol: 571 mg/g | [1] [2] |
| Solution Stability | HPLC analysis of solution samples | PTT found to be stable in solution; precision and accuracy of stability samples were within acceptable limits. | [2] |
| Solid-State Stability | Thermal analysis (DSC) | Fusion temperature (Tfus) was determined to be 378.80 K (~105.65 °C), indicating thermal stability below this point. | [1] |
Here are detailed methodologies for key experiments related to the data above.
This protocol is adapted from studies on the equilibrium solubility of pterostilbene [1].
1. Materials Preparation
2. Equilibrium Process
3. Sampling and Analysis
This method provides a rapid and sensitive approach for quantifying pterostilbene in various samples, including solubility and stability solutions [2].
1. HPLC Conditions
2. Sample Preparation
3. Validation
The workflow below summarizes the key steps for conducting solubility and stability studies.
Beyond pure compounds, extracts from Pterocarpus wood (which contain a mixture of flavonoids, coumarins, and stilbenes) show unique properties with application potential. Researchers have developed a wood-based fluorescent hydrogel using these extracts.
Key Features of the Fluorescent Hydrogel:
When working with Pterocarpus-derived compounds, please note:
The following diagram outlines the general workflow for preparing and analyzing extracts from Pterocarpus wood, synthesized from multiple research protocols [1] [2] [3].
Here are the specific methodologies employed in recent studies for processing Pterocarpus species.
This initial phase involves preparing the raw plant material and extracting bioactive components.
This phase identifies and quantifies the chemical constituents within the extract.
For enhanced efficacy, compounds can be formulated into advanced delivery systems and tested for bioactivity.
The table below summarizes key quantitative parameters from the cited research.
| Parameter | Specification | Source Plant | Reference |
|---|---|---|---|
| Particle Size | 20-50 mesh (after crushing) | P. santalinus | [1] |
| Extraction Solvent | Alkaline 50-85% Ethanol (v/v), pH 7-9 | P. santalinus | [1] |
| Material to Solvent Ratio | 1:35 (mass ratio) | P. santalinus | [1] |
| Extraction Time/Temp | 2 hours at 95°C (reflux) | P. santalinus | [1] |
| Spray Drying Temp | Inlet: 140°C; Outlet: 80°C | P. santalinus | [1] |
| Soxhlet Extraction Time | 5 hours | P. marsupium | [3] |
| In Vitro Testing Concentration | 23.43 µg/mL – 93.75 µg/mL | P. marsupium | [3] |
| In Vivo Dose (Anti-inflammatory) | 2 g/kg (fruit extract) | P. dalbergioides | [4] |
When adapting these protocols for "pterocarpol" analysis, consider the following:
Here are answers to common experimental challenges, with a focus on using Response Surface Methodology (RSM) for systematic optimization.
| FAQ | Explanation & Strategy |
|---|---|
| How can I systematically improve my extraction yield? | Use Response Surface Methodology (RSM), a statistical technique that models and optimizes multiple factors at once. A Box-Behnken Design (BBD) is efficient for this [1]. |
| What are the key factors to optimize? | For ultrasonication-assisted extraction, the critical factors are Temperature, Sonication Time, and Solvent/Biomass Ratio [1]. |
| My extract purity is low. How can I enhance it? | For isolating specific compounds like pterostilbene, follow extraction with a purification workflow. Use flash chromatography on a silica gel column, followed by semi-preparative HPLC for final purification [1]. |
| How do I analyze and confirm my final product? | Characterize the isolated compound using spectroscopic data (e.g., NMR, MS) and compare it with literature values. Use Ultra-Fast Liquid Chromatography (UFLC) to quantify the target compound in your extracts [1]. |
The table below summarizes the specific independent variables and their tested ranges from a recent study on optimizing pterostilbene extraction from Pterocarpus santalinus heartwood using RSM [1]. You can use this as a starting point for your experimental design.
| Independent Variable | Symbol | Tested Ranges |
|---|---|---|
| Temperature | X1 | 30 °C - 70 °C |
| Sonication Time | X2 | 15 - 45 minutes |
| Solvent/Biomass Ratio | X3 | 10:1 - 30:1 |
For a visual overview, the diagram below outlines the core experimental workflow from extraction to final analysis, highlighting key steps for yield improvement.
Moving beyond core protocols, consider these advanced aspects for a more robust research approach.
The table below summarizes key parameters from published studies for extracting sensitive bioactive compounds from Pterocarpus heartwood and bark.
| Plant Material | Target Compound/Activity | Extraction Method & Solvent | Key Optimized Parameters for Stability | Citation |
|---|
| P. marsupium Heartwood | General Metabolites (e.g., Pterostilbene) | Hydromethanolic Maceration (Magnetic Stirring) | Solvent: Methanol:Water (2:1 v/v) Time: 3 days with constant stirring (1000-2000 rpm) Temperature: Room temperature (implied) | [1] | | P. marsupium Heartwood | Antidiabetic/Antioxidant principals | Soxhlet Extraction | Solvent: Absolute Ethanol Technique: Continuous hot extraction, protecting the extract from light and evaporating at low temperature (via rotary evaporator) can help minimize degradation. | [2] | | P. marsupium Bark | Pterocarposide, Sabioside, Pterostilbene | Hot Maceration | Solvent: Ethanol Temperature: Specific "hot" temperature not detailed, but controlled heating is used. | [3] | | P. santalinus Heartwood | Various Bioactive Flavonoids & Isoflavonoids | Sequential Fractionation | Technique: Uses a sequence of solvents of increasing polarity (Toluene → Ethyl Acetate). This gentle, sequential partitioning can isolate unstable compounds before harsh conditions are applied. | [4] |
Implementing robust quality control is essential for ensuring extract integrity. The following workflow outlines key steps from extraction to analysis, with common issues and solutions detailed in the table below.
Common Issues and Evidence-Based Solutions
| Problem | Potential Cause | Solution | Supporting Evidence |
|---|
| Low yield of target compounds | Inefficient extraction of heartwood; Use of overly harsh or incorrect solvents. | Use finely powdered heartwood. Employ medium-polarity solvents (e.g., hydro-methanolic mixtures). Consider sequential extraction. | Heartwood is the primary source of key metabolites [1] [2] [5]. A hydro-methanolic system is effective for a wide polarity range [1]. | | Inconsistent bioactivity between batches | Degradation of light-/heat-sensitive compounds (e.g., stilbenes like Pterostilbene). | Perform extractions at room temperature or with controlled heating. Conduct procedures in dim light or using amber glassware. Store extracts at low temperatures. | Pterostilbene is a known, sensitive compound in Pterocarpus [1] [3]. Low-temperature evaporation is a standard practice [2]. | | Unidentified or degraded compounds in analysis | Lack of proper phytochemical profiling; Compound degradation during processing. | Use LC-MS/MS for definitive identification and quantification. Compare retention times and mass spectra with authentic standards if available. | LC-MS techniques are crucial for identifying and ensuring the quality of phytochemicals in Pterocarpus [5]. |
Interference often stems from the complex chemical mixture in wood extracts. The table below outlines common issues and potential solutions based on modern analytical techniques.
| Problem | Possible Cause | Suggested Solution | Key Considerations |
|---|---|---|---|
| Co-elution in Chromatography | Similar compounds with overlapping retention times. | Use HRMS (e.g., LC-MS) for accurate mass separation and identification of target ions [1]. | HRMS provides high specificity, reducing reliance on perfect chromatographic separation. |
| Spectral Overlap | Fluorescent/Collagenic compounds interfering with signal. | MALDI-TOF-MSI: Spatially resolve the distribution of compounds directly on wood tissue sections [1]. | Reveals if the target compound is localized in specific anatomical structures, adding a confirmation layer. |
| Fluorescence Quenching | The presence of metal ions (e.g., Fe³⁺). | Fluorescence Spectroscopy: Employ as a selective detection method; quenching can be a specific identifier [2]. | Chelating agents may protect the analyte, but confirm they do not interact with the target compound. |
| Matrix Effects in MS | Ion suppression from co-extracted compounds. | DART-TOFMS: An ambient ionization technique that requires minimal sample prep, reducing matrix effects [3]. | Best for comparative analysis and chemical fingerprinting rather than absolute quantification. |
| Species Misidentification | Incorrect starting material. | Vis/NIR Hyperspectral Imaging: A rapid, non-destructive method to verify wood species before extraction [4]. | Prevents fundamental errors in analysis from the outset. |
1. What is the most robust technique for quantifying specific compounds in a complex wood extract? Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is generally considered the gold standard. It separates compounds by retention time and identifies them by their exact molecular mass, offering high specificity and sensitivity, which is crucial for overcoming interference in complex matrices [1].
2. How can I visualize the spatial location of my target compound within the wood tissue? Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF-MSI) is ideal for this purpose. It allows you to create a spatial map of metabolite distribution directly on a thin wood section, helping to confirm that your analysis target is localized where it is biologically expected to be [1].
3. Besides chromatography, are there simpler methods for detection? Yes, fluorescence spectroscopy can be a highly sensitive and selective tool. Extracts from Pterocarpus woods (e.g., P. santalinus) are naturally highly fluorescent. You can exploit this property for detection, though you must be cautious as other factors like pH and metal ions (e.g., Fe³⁺) can quench the signal [2] [5].
The following diagram illustrates a general, adaptable workflow for analyzing compounds in wood, integrating the techniques discussed to minimize interference.
To effectively reduce interference in your quantification of Pterocarpol, I suggest you focus on these core strategies:
This compound is a sesquiterpene compound found in several Pterocarpus species. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Class | Sesquiterpene (a sesquiterpene alcohol) [1] |
| Natural Sources | Heartwood of Pterocarpus santalinus (Red Sanders) and Pterocarpus marsupium (Indian Kino) [1] [2] |
| Reported Bioactivities | Information on specific bioactivities of the isolated compound is limited in the searched literature. Its source plants are noted for antioxidant, anti-inflammatory, and antimicrobial properties [1]. |
| Solubility & logP | No experimental data found. Its isolation often involves organic solvents like petroleum, benzene, and chloroform, suggesting hydrophobic characteristics [1]. |
Given the lack of direct data, determining this compound's pH stability would require experimental analysis. Below is a detailed protocol you can adapt for this purpose.
The experimental workflow for this protocol can be visualized as follows:
Why is there no published data on this compound's pH stability? While plants containing this compound have been extensively studied for their medicinal properties, many of the isolated pure compounds have not yet undergone the rigorous physicochemical profiling typical in modern drug development [3] [1]. This creates a knowledge gap for specific parameters like pH stability.
What is the best way to store a this compound solution? In the absence of stability data, it is prudent to store pure this compound and its solutions according to best practices for lab chemicals. Keep the solid form in a desiccator at -20°C. For stock solutions, use aliquots in airtight vials and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles.
I hope this structured technical information provides a solid foundation for your support center. Should you obtain experimental results on this compound's pH stability, you can use this same framework to document and present the findings.
The table below summarizes techniques used to extract valuable compounds from different Pterocarpus species, which you can adapt for your target analyte [1] [2] [3].
| Plant Source | Target Compound/Class | Extraction Method | Key Solvent & Parameters | Key Findings/Performance |
|---|---|---|---|---|
| P. marsupium (Heartwood) | Pterostilbene | Microwave-Assisted (MAE) | Not specified (optimized via RSM) | Highest yield of pterostilbene compared to other methods [2]. |
| P. marsupium (Heartwood) | Phytochemicals for antidiabetic activity | Conventional Solvent | Ethanol (absolute), Soxhlet apparatus [1]. | Effective for obtaining bioactive extract; high phenolic/flavonoid content [1]. |
| P. santalinus (Leaves) | Flavonoids (e.g., Isorhamnetin glycosides) | Ultrasonication (UAE) | Ethanol; Optimized conditions: 15-25 min, 50-70°C, biomass-solvent ratio 1:15-1:25 g/mL [3]. | A sustainable, efficient method; ethanol is a effective green solvent for polar flavonoids [3]. |
Here are solutions to common problems in plant compound extraction, based on general best practices.
FAQ 1: How can I improve phase separation and avoid emulsion formation? Emulsions—a stable, cloudy mixture of two immiscible liquids—are a frequent challenge.
FAQ 2: My extraction yield is low. What factors should I check?
FAQ 3: When should I consider changing my solvent system? Consider a new solvent if you encounter persistent emulsions, consistently low recovery rates, or if the chemical composition of your plant feedstock changes significantly [4].
For a systematic approach to maximizing the recovery of your target compound, you can follow this optimized workflow, which is based on the use of Response Surface Methodology (RSM) as demonstrated in recent studies [3].
To build on the information above, here are some concrete recommendations for your experiments:
While data on Pterocarpol is unavailable, the following table summarizes strategies used for similar labile plant-derived compounds, which can serve as a starting point for your experimental planning.
| Strategy | Application to Phytochemicals | Related Evidence from Pterocarpus Compounds |
|---|---|---|
| Low-Temperature Storage | Store pure compounds at -20°C or -80°C; extracts at 4°C or lower [1]. | Spray-dried fruit powder stored at 5°C showed better retention of phenolics and anthocyanins compared to ambient storage [1]. |
| Controlled Humidity | Use desiccants or controlled humidity chambers to maintain low water activity (aw) [1]. | Powder stability was maintained at 59% relative humidity; higher humidity (75%) accelerated degradation [1]. |
| Protective Packaging | Use vacuum sealing and light-blocking materials (e.g., metalized polyester, aluminum laminates) [1]. | 4-ply laminates and metalized polyester were more effective than polystyrene in protecting spray-dried powder during storage [1]. |
| Antioxidant Addition | Incorporate antioxidants like BHT (Butylated Hydroxytoluene) into liquid formulations or storage solvents [2]. | A cosmetic formulation containing pterostilbene included BHT as a stabilizing agent [2]. |
| Solid Form | When possible, keep compounds in a dry, powdered solid state rather than in solution [1]. | Spray drying with maltodextrin (a carrier agent) was used to create a stable powder from fruit pulp [1]. |
Given the lack of specific data, you will likely need to establish stability parameters for this compound through systematic testing. Here is a proposed experimental workflow:
Key Analysis Methods:
Q1: What are the most common causes of phytochemical decomposition? The primary factors are oxidation (exposure to air), hydrolysis (exposure to moisture), photodegradation (exposure to light), and microbial contamination. The relative importance of each depends on the specific chemical structure of the compound.
Q2: We have a crude plant extract. How should we store it? For a dry extract, the recommendations above apply directly. For a liquid extract, the risk of degradation is higher. It is best to store the extract as a dried powder, often achieved by freeze-drying (lyophilization) or spray drying with a carrier like maltodextrin [1]. If it must be kept in solution, work under an inert gas (e.g., nitrogen or argon), use airtight containers, and store at the lowest possible temperature (e.g., -80°C).
Q3: How can we quickly assess if our this compound has degraded? Thin-Layer Chromatography (TLC) is an excellent first-pass check [4]. Compare your stored sample alongside a fresh standard on the same TLC plate. The appearance of multiple new spots or a change in the intensity of the main spot suggests decomposition.
The table below outlines common issues encountered during the crystallization of natural products, along with potential causes and solutions that you can investigate for Pterocarpol.
| Problem | Possible Causes | Suggested Solutions & Experiments |
|---|---|---|
| No Crystal Formation | Low purity of the initial compound [1]. | Repurify the crude extract using techniques like column chromatography [2] [3]. |
| Solvent system not optimal [4]. | Systematically screen solvents (e.g., n-hexane, ethyl acetate, methanol) and ratios for vapor diffusion or slow evaporation. | |
| Overly rapid precipitation. | Slow down crystallization by using a two-solvent system (liquid-liquid diffusion) or lowering the temperature gradient. | |
| Oily Precipitation | Compound is amorphous or forms a glass. | "Seed" the solution with microcrystals if available [5]. Switch to a different, less polar solvent. |
| Temperature is above the compound's glass transition point. | Gradually reduce temperature and gently scratch the glass surface with a spatula to induce nucleation. | |
| Small/Needle-Like Crystals | Too many nucleation sites. | Use a more saturated solution and slow the rate of solvent evaporation or antisolvent addition. |
| Rapid crystal growth. | Optimize conditions to favor slower growth, such as a smaller temperature gradient. | |
| Crystals Not Suitable for XRD | Crystal size too small or thin. | Optimize parameters for crystal growth; consider crystal manipulation or seeding techniques [5]. |
| Poor internal order (defects). | Recrystallize from a different solvent system to improve lattice formation. |
When working with compounds from Pterocarpus species, these specific points from the literature may be helpful:
To systematically troubleshoot your this compound crystallization, you can follow this general workflow:
Given the lack of specific published protocols for this compound, your most reliable path forward would be to:
The diagram below outlines a general workflow for developing and troubleshooting a sensitive LC-MS method for pterocarpol, based on the information gathered.
Although a specific method for this compound was not found, a fully detailed UPLC-MS method for pterostilbene, a structurally similar stilbenoid from Pterocarpus marsupium, is an ideal starting point for adaptation [3]. Key parameters are summarized below.
| Parameter | Specification from Pterostilbene Method [3] | Application/Adaptation for this compound |
|---|---|---|
| Instrumentation | Waters ACQUITY UPLC system | A modern UHPLC or UPLC system is recommended. |
| Analytical Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) | A C18 column with sub-2-µm particles is suitable for high-separation efficiency. |
| Mobile Phase | Not explicitly detailed, but common for RP-UPLC (e.g., ACN/H₂O or MeOH/H₂O, often with 0.1% formic acid) | Requires optimization. ACN/H₂O or MeOH/H₂O with a modifier like formic acid or ammonium acetate is a standard starting point. |
| Gradient | 9-minute run time; retention time ~3.0 min | A shallow gradient around the expected retention time of this compound will help achieve optimal separation. |
| Detection | Mass Spectrometry (Single Quadrupole) | A more sensitive triple quadrupole (QqQ) instrument is preferred for MRM experiments. |
| Internal Standard | Loureirin B | Critical. Sourcing a structurally analogous internal standard is key for quantification accuracy. |
| Validation | Full validation performed (selectivity, linearity, accuracy, precision, stability, matrix effect) | All these parameters must be established for a reliable this compound method. |
Here are some specific troubleshooting guides in a Q&A format.
Q1: My signal for this compound is weak or inconsistent. What are the main areas to investigate?
[M+H]⁺ may fragment in the source before it is detected, leading to a weak precursor signal. Perform a cone voltage ramp to find the value that maximizes the parent ion.Q2: How can I improve the sensitivity and specificity of my assay for complex biological samples?
13C-labeled this compound would correct for extraction efficiency and ion suppression/enhancement.Q3: The chromatographic peak for this compound is broad or tailing. How can I improve it?
The available scientific literature confirms the presence of this compound in specific species, but it does not provide a head-to-head quantitative comparison of its content across the genus.
| Species Mentioned | Reported Presence of this compound | Source of Information |
|---|---|---|
| Pterocarpus santalinus (Red Sandalwood) | Yes, identified as a major bioactive compound in the heartwood [1]. | Review of Phytochemical & Pharmacological Studies [1] |
| Pterocarpus macrocarpus | Research on this species was found, but This compound content was not specified [2]. | Comparative Chloroplast Genomic Study [2] |
| Pterocarpus indicus (Narra) | Research on this species was found, but This compound content was not specified [3]. | General Species Information [3] |
| Pterocarpus erinaceus | Research on this species was found, but This compound content was not specified [4]. | General Species Information [4] |
| Pterocarpus dalbergioides (Andaman Padauk) | Research on this species was found, but This compound content was not specified [5]. | General Species Information [5] |
The methodologies for extracting, isolating, and identifying this compound and similar compounds, as described for P. santalinus, typically involve the following steps [1]:
The workflow below illustrates the general process for the phytochemical analysis of this compound.
To obtain the quantitative data you're seeking, I suggest the following approaches:
The table below summarizes the key triterpenoids isolated from Pterocarpus species and their demonstrated biological activities based on experimental data.
| Triterpenoid Compound | Source Plant | Test System (In Vitro/In Vivo) | Biological Activity | Key Findings & Potency | Proposed Mechanism of Action |
|---|---|---|---|---|---|
| Friedelin (1) [1] | Pterocarpus erinaceus roots [1] | In vivo: Croton oil-induced ear edema in mice [1] | Local Anti-inflammatory | Showed a significant anti-inflammatory effect [1] | Inhibition of lipoxygenase (LOX) activity [1] |
| 3α-hydroxyfriedelan-2-one (2) [1] | Pterocarpus erinaceus roots [1] | In vivo: Croton oil-induced ear edema in mice [1] | Local Anti-inflammatory | Showed a significant anti-inflammatory effect [1] | Information not specified in source |
| α-Sophoradiol (3) [1] | Pterocarpus erinaceus roots [1] | In vivo: Croton oil-induced ear edema in mice [1] | Local Anti-inflammatory | Showed a significant anti-inflammatory effect [1] | Inhibition of lipoxygenase (LOX) activity [1] |
| Ursolic Acid [2] | Not specified (Naturally occurring PT) | In vitro: Cell-free hotspot kinase assay [2] | IKKβ Inhibition (NF-κB pathway) | IC₅₀ of 69 μM [2] | Direct inhibition of IKKβ kinase activity [2] |
| Corosolic Acid [2] | Not specified (Naturally occurring PT) | In vitro: LPS-stimulated RAW 264.7 cells [2] | NF-κB Pathway Inhibition | Reduced NF-κB luciferase activity & phospho-IKKβ at 50 μM [2] | Inhibition of IKKβ phosphorylation [2] |
| Asiatic Acid [2] | Not specified (Naturally occurring PT) | In vitro: LPS-stimulated RAW 264.7 cells [2] | NF-κB Pathway Inhibition | Attenuated NF-κB cascade proteins [2] | Inhibition of IKKβ phosphorylation [2] |
For researchers looking to replicate or contextualize these findings, here is a detailed breakdown of the key experimental protocols cited.
Anti-inflammatory Edema Model [1]:
IKKβ Kinase Activity Assay [2]:
NF-κB Luciferase Reporter Assay [2]:
Western Blot Analysis [2]:
Lipoxygenase (LOX) Inhibition Assay [1]:
The anti-inflammatory effects of these triterpenoids are primarily mediated through the modulation of key signaling pathways, notably the NF-κB pathway. The following diagram illustrates the common and specific mechanisms as described in the research.
While the current data is promising, several gaps and future directions are highlighted in the literature [3] [4] [5]:
While not specific to Pterocarpol, one review article outlines the general analytical approaches used for the identification of Pterocarpus santalinus (Red Sandalwood), which could form the basis for method development [1].
The table below summarizes these general techniques:
| Method Category | Specific Techniques | Key Applications / Targets |
|---|---|---|
| Morphoanatomical | Macroscopic and microscopic wood analysis | Initial species identification based on physical and structural features (e.g., heartwood color, xylem vessel patterns) [1]. |
| Biochemical | UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) [2] | Characterization of complex heartwood extract composition; identification of multiple metabolites simultaneously. |
| Genetic | DNA barcoding | Accurate species identification to combat adulteration with other Pterocarpus species [1]. |
| Computational | Machine Learning | Integration with other data for automated species-level identification in forensic forestry [1]. |
Although the search results do not contain protocols for validating this compound's analytical methods, they do provide a detailed methodology for evaluating the biological activity of a Pterocarpus santalinus heartwood extract, which may be of related interest [2].
To help visualize the logical flow of this experimental protocol, the following diagram outlines the key steps:
Scientific studies confirm that heartwood is the primary site for bioactive compounds in Pterocarpus species, but specific quantification of pterocarpol is not provided in the available literature.
To conduct the comparison you require, the most relevant methodologies from recent studies involve advanced analytical techniques.
| Technique | Primary Application | Key Methodology | Relevance to Your Query |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) [3] | Qualitative analysis of extract composition | Soxhlet extraction of heartwood powder with solvents (water, ethanol, etc.), followed by LC-MS analysis [3]. | Ideal for identifying and potentially quantifying specific compounds like this compound in separate heartwood/sapwood extracts. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry Imaging (MALDI-TOF-MSI) [4] | Visualize spatial distribution of compounds within wood tissue | Wood sections are coated with a matrix (e.g., 2-Mercaptobenzothiazole) and analyzed to create spatial maps of chemical markers [4]. | Directly suited for visualizing this compound distribution across heartwood-sapwood boundary without extraction. |
| Gas Chromatography-Mass Spectrometry (GC-MS) & UPLC-MS [2] | Metabolic profiling of extracts for known/pharmaceutical compounds | Methanolic heartwood extract analyzed by GC-MS and UPLC-MS to identify bioactive molecules [2]. | Useful for comprehensive metabolic profiling and confirming this compound identity in heartwood. |
The following diagram outlines the core experimental workflow for using MALDI-TOF-MSI to visualize compound distribution, based on the methodologies described [4].
To obtain the specific data on this compound concentration variation, you would likely need to undertake primary research. A combined methodological approach is recommended:
The following table summarizes the experimental cytotoxicity data for key compounds and extracts from different Pterocarpus species. The data shows that cytotoxic effects are often cell-line specific.
Table 1: Cytotoxicity Profile of Pterocarpus Species and Compounds
| Species / Compound Name | Tested Cell Lines | Cytotoxicity (IC₅₀) | Key Findings |
|---|
| P. soyauxii (Aqueous extract) | MDA-MB-468 (Breast cancer) MCF-7 (Breast cancer) | 78.389 ± 0.0125 µg/mL 58.389 ± 0.028 µg/mL | Inhibits PI3K/AKT/mTOR pathway; compounds showed low toxicity in ADMET predictions [1]. | | P. angolensis (Isolated Compounds) | MCF-7 (Breast cancer, HR+) HCC70 (Breast cancer, TNBC) MCF-12A (Non-cancerous breast) | Varies by compound (see below) | Most compounds showed no or low toxicity; activity varied by cancer subtype [2]. | | > Friedelan-3-one (1) | MCF-7, HCC70, MCF-12A | No or very low toxicity | [2] | | > (3β)-3-Acetoxyolean-12-en-28-oic acid (7) | MCF-7 HCC70 MCF-12A | 83.06 µM 146.80 µM 143.00 µM | More toxic to hormone-responsive cells than triple-negative or non-cancerous cells [2]. | | > Lupeol (4) | MCF-12A | 36.60 µM | Showed moderate toxicity specifically to non-cancerous breast cells [2]. | | P. santalinus (Leaf methanolic extract) | HeLa (Cervical cancer) | 365.77 µg/mL | Concentration-dependent effect; safe at low doses (100-200 µg/ml) but cytotoxic at high doses [3]. | | P. indicus (Isolated Compounds) | WPMY-1 (Benign prostatic hyperplasia) | Not reported as IC₅₀ | Angolensin & Maackiain showed anti-proliferative effects by inhibiting p-PI3K/p-AKT pathway [4]. |
The cytotoxicity data in the table above was generated using standardized and reliable experimental methods. Here is a summary of the key protocols:
The cytotoxic effects of these Pterocarpus compounds are linked to the inhibition of specific cancer-related signaling pathways. The diagram below illustrates the key pathways identified in the research.
As the diagram shows, a key mechanism is the inhibition of the PI3K/AKT/mTOR pathway [1] [4]. This pathway is crucial for cell cycle progression and survival; its inhibition can halt cancer growth. Some compounds, like Maackiain from P. indicus, also induce apoptosis by activating the p53 pathway [4]. Furthermore, molecular docking studies suggest compounds from P. soyauxii can directly interact with proteins like CDK2 and MAPK1, which are also involved in cell cycle control [1].
When evaluating this data for drug development, consider the following:
| Species Studied | Type of Variation Analyzed | Key Findings | Research Methodology |
|---|---|---|---|
| P. erinaceus (West Africa) [1] | Intraspecific variation (ecological zones); Impact on Species Distribution Models (SDMs). | Three distinct populations across ecological zones; incorporating intraspecific data improved SDM accuracy and predicted an upward population shift due to climate change [1]. | Species Distribution Modeling (MaxEnt) with population-level data [1]. |
| P. officinalis (Caribbean) [2] | Genetic diversity and biogeography. | Strong genetic differentiation between Caribbean and mainland populations; lower genetic diversity in Caribbean islands, decreasing with distance from mainland [2]. | Amplified Fragment Length Polymorphism (AFLP) [2]. |
| P. macrocarpus (Thailand) [3] | Genetic variation and heritability of growth, morphological, and physiological traits. | Significant genetic variation among populations and families; growth and biomass traits showed moderate to high heritability [3]. | Nursery-based trial with a randomized complete block design; analysis of variance and covariance [3]. |
| Multiple Species (Global Timber) [4] | Chemical fingerprinting for geographic provenance. | DART-TOFMS analysis could identify the broad geographical origin (Neotropics, Africa, South Asia, SE Asia) of timber with 98% accuracy [4]. | Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) [4]. |
For the key research approaches identified, here is a deeper look at the experimental methodologies.
This method is used to determine the geographic origin of timber samples [4].
This protocol was used to model the current and future distribution of P. erinaceus by incorporating population-level differences [1].
The following diagram illustrates the logical workflow for assessing geographical variation in Pterocarpus, integrating the methodologies discussed.
The table below summarizes the key bioactivity data and pharmacokinetic properties of pterostilbene compiled from the search results.
| Property Category | Key Findings for Pterostilbene | Supporting Experimental Data / Models |
|---|---|---|
| General Bioactivities | Anti-tumor, anti-oxidation, anti-inflammation, neuroprotection, anti-aging, skin brightening, lipid-lowering, hypoglycemic activities [1] [2] [3]. | Numerous in vitro and in vivo studies; clinical trial on skin aging in humans (N=38) [2]. |
| Anti-inflammatory & Antioxidant | Reduces oxidative stress and inflammation; modulates Nrf2-dependent antioxidant response [2] [4] [3]. | Up-regulates SOD, GSH; down-regulates MDA in animal models of pulmonary fibrosis, diabetes [4]. B16F1 mouse melanoma cells for melanogenesis assay [2]. |
| Anti-tumor | Controls cell cycle, induces apoptosis, inhibits angiogenesis and metastasis [1] [3]. Targets pathways like NF-κB and PI3K/Akt [3]. | Studies on breast, prostate, colon, lung, liver, and skin cancers [3]. |
| Pharmacokinetics | High oral bioavailability (~80-95%); rapidly absorbed; widely distributed (brain, liver, kidneys); good metabolic stability [1] [3]. | Pharmacokinetic studies in rats and C57BL/6 mice; Caco-2 cell models for absorption [1] [5] [3]. |
| Toxicology | No significant toxic effects observed in available human and animal model data [1]. | Human clinical trial established safety up to 250 mg/day [5]. |
Here are the detailed methodologies for some of the key experiments cited in the tables above, which can serve as a reference for your own comparative research.
In vitro Skin Lightening Assays [2]
In vivo Assessment of Antioxidant Effect [4]
Pharmacokinetic Study [5]
Information on this compound is significantly less detailed in the provided search results. Here is what was available:
Given the lack of a direct, pre-existing comparison, creating a comprehensive guide will require a primary literature review focused specifically on this compound. Here is a suggested workflow:
| Compound Class | Specific Examples | Plant Part | Significance / Activity |
|---|---|---|---|
| Triterpenes & Sterols | Friedelin, 3a-hydroxyfriedelan-2-one, α-sophoradiol, Stigmasterol [1] | Roots [1] | Local anti-inflammatory effect, lipoxygenase inhibition [1] |
| Isoflavonoids | Prunetin, Pseudobaptigenin, Afromorsin [1] [2] | Heartwood [1] | Considered a dominant and characteristic class for the genus [2] [3] |
| Flavonoids | Linoleic acid, Kaempferol, Luteolin, Rhamnetin-3-O-rhamnoside [4] | Fruits [4] | Anti-inflammatory (via TNF, AKT1 targets); Antioxidant [4] |
| Stilbenes | Pterostilbene [2] [3] | Not Specified | Subject of clinical trials for hypercholesterolemia; Notable anti-hyperglycemic activity [2] [3] |
| Fatty Acids & Phenolics | Linoleic acid, 9-Octadecenoic acid, Gentisic acid, Gallic acid [4] [5] | Fruits, Bark [4] [5] | Anti-inflammatory, Antioxidant [4] [5] |
Researchers use a combination of phytochemical extraction, compound identification, and bioactivity assays to establish chemotaxonomic significance.
The following diagram illustrates the integrated workflow that connects traditional knowledge with modern analytical and pharmacological methods to establish chemotaxonomic significance.
The table below summarizes experimental data for compounds from Pterocarpus species and well-known flavonoids for context. The DPPH assay is a common measure of free radical scavenging ability, where a lower IC₅₀ value indicates stronger antioxidant activity.
| Compound / Extract | Source | Assay Type | IC₅₀ Value | Reference Compound (IC₅₀) | Citation |
|---|---|---|---|---|---|
| Ptevon-3-D-glycoside (Flavonol-glycoside) | P. indicus leaves | DPPH | 18.53 μmol | Quercetin (7.94 μmol), Vitamin C (40.25 μmol) | [1] |
| Methanolic Heartwood Extract | P. marsupium | DPPH | 156.34 μg/mL | Ascorbic Acid (Not specified) | [2] |
| Methanolic Leaf Extract | P. santalinus | DPPH | 337.79 μg/mL | Not specified | [3] |
| Quercetin (Flavonol) | N/A (Reference) | DPPH | 7.94 μmol | Vitamin C (40.25 μmol) | [1] |
| Orientin (Flavone C-glucoside) | Synthetic/Standard | DPPH | 3.00 mM (Trolox equivalent) | Trolox | [4] |
| Homoorientin (Flavone C-glucoside) | Synthetic/Standard | DPPH | 3.24 mM (Trolox equivalent) | Trolox | [4] |
For the key quantitative data presented, the experimental methodologies were as follows:
Beyond direct radical scavenging, flavonoids exert antioxidant effects by modulating crucial cellular survival signaling pathways. The diagram below illustrates these key mechanisms.
As shown, flavonoids can activate pathways like PI3K/Akt and Nrf2, which promote cell survival and the expression of endogenous antioxidant enzymes [5] [6]. They can also inhibit stress-induced pathways like p38 and JNK, preventing oxidative stress-induced apoptosis [5].
The absence of "Pterocarpol" in the current literature suggests a potential gap, or the compound might be known by a different systematic name. Here are steps you can take to advance your research: